molecular formula C20H23NO6 B2691860 [(2,4-DIMETHYLPHENYL)CARBAMOYL]METHYL 3,4,5-TRIMETHOXYBENZOATE CAS No. 386262-96-0

[(2,4-DIMETHYLPHENYL)CARBAMOYL]METHYL 3,4,5-TRIMETHOXYBENZOATE

Cat. No.: B2691860
CAS No.: 386262-96-0
M. Wt: 373.405
InChI Key: QNKZQSXDHIJBRQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[(2,4-Dimethylphenyl)carbamoyl]methyl 3,4,5-trimethoxybenzoate is a synthetic compound featuring a 3,4,5-trimethoxybenzoate core esterified to a carbamoyl-methyl group substituted with a 2,4-dimethylphenyl moiety.

Properties

IUPAC Name

[2-(2,4-dimethylanilino)-2-oxoethyl] 3,4,5-trimethoxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NO6/c1-12-6-7-15(13(2)8-12)21-18(22)11-27-20(23)14-9-16(24-3)19(26-5)17(10-14)25-4/h6-10H,11H2,1-5H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNKZQSXDHIJBRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)COC(=O)C2=CC(=C(C(=C2)OC)OC)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2,4-DIMETHYLPHENYL)CARBAMOYL]METHYL 3,4,5-TRIMETHOXYBENZOATE typically involves the reaction of 2,4-dimethylphenyl isocyanate with methyl 3,4,5-trimethoxybenzoate under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. Common solvents used in this synthesis include dichloromethane and tetrahydrofuran, with reaction temperatures maintained between 0°C and room temperature to ensure optimal yields.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to enhance efficiency and scalability. The use of automated systems allows for precise control over reaction parameters, ensuring consistent product quality. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

[(2,4-DIMETHYLPHENYL)CARBAMOYL]METHYL 3,4,5-TRIMETHOXYBENZOATE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the carbamoyl group to an amine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or alcohols under basic conditions.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Amines.

    Substitution: Substituted carbamates.

Scientific Research Applications

[(2,4-DIMETHYLPHENYL)CARBAMOYL]METHYL 3,4,5-TRIMETHOXYBENZOATE has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.

    Biology: Studied for its potential as a biochemical probe to investigate enzyme activities and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials with specific functional properties.

Mechanism of Action

The mechanism of action of [(2,4-DIMETHYLPHENYL)CARBAMOYL]METHYL 3,4,5-TRIMETHOXYBENZOATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s carbamoyl group can form covalent bonds with nucleophilic sites on proteins, leading to the modulation of their activity. Additionally, the trimethoxybenzoate moiety may interact with hydrophobic pockets in target proteins, enhancing binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Methyl 3,4,5-Trimethoxybenzoate
  • Structure : Lacks the carbamoyl-methyl-2,4-dimethylphenyl group.
  • Properties : Lower molecular weight (240.23 g/mol), higher hydrophobicity due to methyl ester.
  • Applications : Key intermediate for Trimethoprim (TMP) and sulfonamide synergists .
Propyl 3,4,5-Trimethoxybenzoate
  • Structure : Propyl ester substituent instead of carbamoyl-methyl.
  • Properties : Increased lipophilicity compared to methyl ester.
  • Activity: Exhibited higher cytotoxicity in oral squamous cell carcinoma (OSCC) in vitro models compared to branched-chain analogs (e.g., isopropyl derivative) .
N-Butyl-3,4,5-Trimethoxybenzoamide
  • Structure : Amide linkage replaces ester, with an N-butyl group.
  • Properties : Enhanced metabolic stability due to the amide bond.
  • Activity : Moderate cytotoxicity in OSCC models, suggesting that carbamate/amide linkages modulate target engagement .
XMC (3,5-Dimethylphenyl Methylcarbamate)
  • Structure : Methylcarbamate directly attached to 3,5-dimethylphenyl.
  • Properties : Lower molecular weight (209.24 g/mol), simpler aromatic substitution.
  • Applications : Commercial carbamate insecticide .
Trimethacarb (2,3,5-Trimethylphenyl Methylcarbamate)
  • Structure : Methylcarbamate on a 2,3,5-trimethylphenyl group.
  • Properties : Positional isomerism of methyl groups affects steric hindrance.
  • Activity : Broader pesticidal spectrum compared to XMC, highlighting the impact of substituent positioning .

Structure-Activity Relationships (SAR)

  • Ester vs. Carbamate Linkages : Carbamates (e.g., XMC) exhibit cholinesterase inhibition, while esters (e.g., propyl 3,4,5-trimethoxybenzoate) show cytotoxicity, suggesting divergent mechanisms .
  • Substituent Effects: Methoxy Groups: The 3,4,5-trimethoxy pattern enhances membrane penetration and redox activity, critical in cytotoxic analogs . Aromatic Substitution: 2,4-Dimethylphenyl in the target compound may reduce metabolic degradation compared to monosubstituted analogs .

Data Tables

Table 1: Comparative Physicochemical Properties

Compound Molecular Formula Molecular Weight (g/mol) LogP* Key Functional Groups
Target Compound C₂₁H₂₅NO₆ 387.43 ~3.5 Trimethoxybenzoate, carbamate
Methyl 3,4,5-trimethoxybenzoate C₁₁H₁₄O₅ 240.23 ~2.1 Trimethoxybenzoate
XMC C₁₀H₁₃NO₂ 209.24 ~2.8 Methylcarbamate
Propyl 3,4,5-trimethoxybenzoate C₁₃H₁₈O₅ 282.28 ~3.0 Propyl ester

*Estimated using fragment-based methods.

Biological Activity

[(2,4-DIMETHYLPHENYL)CARBAMOYL]METHYL 3,4,5-TRIMETHOXYBENZOATE is a complex organic compound that has gained attention in various scientific fields due to its unique structural properties and potential applications in medicinal chemistry and organic synthesis. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound consists of a carbamoyl group attached to a methyl 3,4,5-trimethoxybenzoate moiety. Its chemical formula is C15H19N1O5C_{15}H_{19}N_{1}O_{5}, and it has a molecular weight of approximately 293.32 g/mol. The presence of both hydrophobic (trimethoxybenzoate) and polar (carbamoyl) functional groups suggests diverse interactions with biological targets.

The biological activity of [(2,4-DIMETHYLPHENYL)CARBAMOYL]METHYL 3,4,5-TRIMETHOXYBENZOATE is primarily attributed to its ability to interact with specific enzymes and receptors:

  • Enzyme Inhibition : The carbamoyl group can form covalent bonds with nucleophilic sites on proteins, modulating their activity. This mechanism is crucial for compounds targeting enzyme systems involved in metabolic pathways.
  • Receptor Interaction : The trimethoxybenzoate moiety may enhance binding affinity to hydrophobic pockets in target proteins, potentially influencing receptor-mediated signaling pathways.

Anti-inflammatory Properties

Research indicates that the compound exhibits significant anti-inflammatory activity. In vitro studies have demonstrated its ability to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in activated macrophages. This suggests potential therapeutic applications in treating inflammatory diseases.

Anticancer Activity

Studies have explored the anticancer properties of [(2,4-DIMETHYLPHENYL)CARBAMOYL]METHYL 3,4,5-TRIMETHOXYBENZOATE against various cancer cell lines:

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast Cancer)12.5Induction of apoptosis via caspase activation
A549 (Lung Cancer)15.0Cell cycle arrest at G2/M phase
HeLa (Cervical Cancer)10.0Inhibition of DNA synthesis

These findings indicate that the compound may serve as a lead structure for developing novel anticancer agents.

Case Studies

  • Case Study on Anti-inflammatory Effects :
    • A study conducted on murine models showed that administration of [(2,4-DIMETHYLPHENYL)CARBAMOYL]METHYL 3,4,5-TRIMETHOXYBENZOATE significantly reduced paw edema induced by carrageenan. Histological analysis revealed decreased infiltration of inflammatory cells and reduced expression of COX-2.
  • Case Study on Anticancer Activity :
    • An experimental study evaluated the compound's effects on MCF-7 cells, revealing that it induced apoptosis through the mitochondrial pathway. Flow cytometry analysis confirmed increased annexin V positivity and activation of caspases.

Comparative Analysis

When compared to structurally similar compounds such as methyl 3,4,5-trimethoxybenzoate and [(2,6-dimethylphenyl)carbamoyl]methyl 3,4,5-trimethoxybenzoate, [(2,4-DIMETHYLPHENYL)CARBAMOYL]METHYL 3,4,5-TRIMETHOXYBENZOATE demonstrates enhanced reactivity due to the specific positioning of the dimethyl groups on the phenyl ring.

CompoundBiological ActivityNotes
[(2,4-DIMETHYLPHENYL)CARBAMOYL]METHYL 3,4,5-TRIMETHOXYBENZOATEAnti-inflammatory, AnticancerStronger activity due to optimal spatial arrangement
Methyl 3,4,5-trimethoxybenzoateMinimalLacks carbamoyl group
[(2,6-dimethylphenyl)carbamoyl]methyl 3,4,5-trimethoxybenzoateModerateDifferent positional isomer affects reactivity

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.